molecular formula C8H16ClNO2S B2697415 2-Isopropyl-thiazolidine-4-carboxylic acid methyl ester CAS No. 848555-13-5

2-Isopropyl-thiazolidine-4-carboxylic acid methyl ester

Cat. No.: B2697415
CAS No.: 848555-13-5
M. Wt: 225.73
InChI Key: INDJPFDRHGXFCU-UHFFFAOYSA-N
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Description

2-Isopropyl-thiazolidine-4-carboxylic acid methyl ester is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-thiazolidine-4-carboxylic acid methyl ester typically involves the reaction of isopropylamine with thiazolidine-4-carboxylic acid, followed by esterification with methanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts to improve yield and selectivity. Green chemistry approaches, such as the use of water as a solvent and recyclable catalysts, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-thiazolidine-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Isopropyl-thiazolidine-4-carboxylic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-thiazolidine-4-carboxylic acid methyl ester involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, influencing enzymatic activities and cellular processes. The compound can also modulate oxidative stress pathways, contributing to its antioxidant properties .

Comparison with Similar Compounds

Uniqueness: 2-Isopropyl-thiazolidine-4-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .

Properties

IUPAC Name

methyl 2-propan-2-yl-1,3-thiazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-5(2)7-9-6(4-12-7)8(10)11-3/h5-7,9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAMQEIRUQNGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1NC(CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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